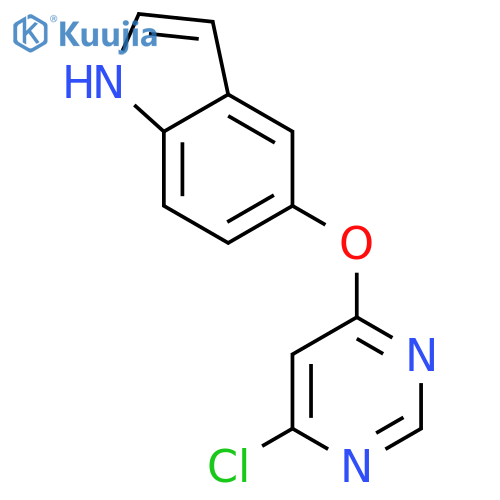Cas no 630126-16-8 (5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole)

630126-16-8 structure
商品名:5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole
- 5-(6-chloropyrimidin-4-yl)oxy-1H-indole
- 5-(6-chloro-pyrimidin-4-yloxy)-1H-indole
- 5-[(6-chloro-4-pyrimidinyl)oxy]-1H-indole
- SCHEMBL2434619
- 5-(6-chloro-pyrimidin-4-yloxy)-indole
- WVLFTHFFYNWPBQ-UHFFFAOYSA-N
- 630126-16-8
- DTXSID10726603
- DB-358622
- 5-(6-Chloropyrimidin-4-yloxy)-1H-indole
- 5-[(6-Chloropyrimidin-4-yl)oxy]-1H-indole
-
- インチ: InChI=1S/C12H8ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H
- InChIKey: WVLFTHFFYNWPBQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C2C=CNC2=C1)OC3=NC=NC(=C3)Cl
計算された属性
- せいみつぶんしりょう: 245.03600
- どういたいしつりょう: 245.0355896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.8Ų
じっけんとくせい
- PSA: 50.80000
- LogP: 3.40360
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole セキュリティ情報
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146597-1g |
5-((6-chloropyrimidin-4-yl)oxy)-1H-indole |
630126-16-8 | 95% | 1g |
$830 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739498-1g |
5-((6-Chloropyrimidin-4-yl)oxy)-1h-indole |
630126-16-8 | 98% | 1g |
¥5997.00 | 2024-05-06 | |
| Chemenu | CM146597-1g |
5-((6-chloropyrimidin-4-yl)oxy)-1H-indole |
630126-16-8 | 95% | 1g |
$*** | 2023-03-31 |
5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole 関連文献
-
1. Water
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
630126-16-8 (5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole) 関連製品
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
